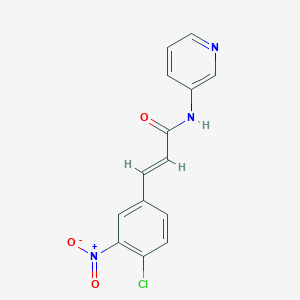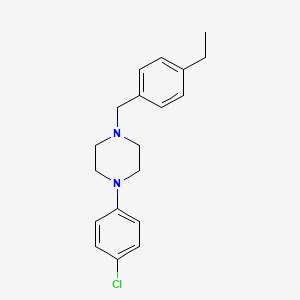
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is commonly referred to as BMA-168 or AM-92016 and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
BMA-168 acts as a potent and selective inhibitor of the FAAH enzyme. FAAH is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been shown to have analgesic and anxiolytic effects. BMA-168 has also been shown to exhibit antiproliferative effects on cancer cells through various mechanisms such as induction of apoptosis and inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
BMA-168 has been shown to exhibit a range of biochemical and physiological effects. In neuroscience, BMA-168 has been shown to have analgesic and anxiolytic effects through the modulation of endocannabinoid signaling. In cancer research, BMA-168 has been shown to exhibit antiproliferative effects on various cancer cell lines. BMA-168 has also been shown to exhibit anti-inflammatory effects through the modulation of cytokine levels.
実験室実験の利点と制限
BMA-168 has several advantages as a research tool. It is a potent and selective inhibitor of the FAAH enzyme, which makes it a valuable tool for the study of endocannabinoid signaling. BMA-168 has also been shown to exhibit antiproliferative effects on cancer cells, making it a potential lead compound for the development of novel drugs. However, BMA-168 has some limitations as well. It has limited solubility in water, which can make it difficult to work with in some experiments. BMA-168 also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on BMA-168. In neuroscience, further studies are needed to fully understand the effects of BMA-168 on endocannabinoid signaling and its potential use as a therapeutic agent for pain and anxiety. In cancer research, further studies are needed to determine the mechanisms of action of BMA-168 and its potential use as a lead compound for the development of novel drugs. Additionally, further studies are needed to address the limitations of BMA-168 such as its limited solubility and short half-life.
合成法
The synthesis method of BMA-168 involves the reaction of 2-bromo-4-methylphenol with N-(4-methyl-2-pyridinyl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out at elevated temperatures. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
BMA-168 has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, BMA-168 has been shown to act as a potent and selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the regulation of endocannabinoid signaling. This inhibition leads to an increase in endocannabinoid levels, which has been shown to have analgesic and anxiolytic effects.
In cancer research, BMA-168 has been shown to exhibit antiproliferative effects on various cancer cell lines. This compound has been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. BMA-168 has also been studied for its potential use in drug discovery as a lead compound for the development of novel drugs.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-3-4-13(12(16)7-10)20-9-15(19)18-14-8-11(2)5-6-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFRWKBIVVGRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC=CC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-(4-methylpyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dichlorophenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5729874.png)

![1-methyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5729881.png)
![4-bromo-N'-{[(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5729886.png)


![4-[2-(2-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5729900.png)
![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)


![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)

